Cas no 2034265-52-4 (3-(Phenylsulfonyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-propanone)

3-(Phenylsulfonyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-propanone structure
2034265-52-4 structure
Product Name:3-(Phenylsulfonyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-propanone
CAS No:2034265-52-4
MF:C20H20N4O3S
MW:396.462802886963
CID:5377152
Update Time:2025-10-30

3-(Phenylsulfonyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-propanone Chemical and Physical Properties

Names and Identifiers

    • 3-(Phenylsulfonyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-propanone
    • Inchi: 1S/C20H20N4O3S/c25-20(11-12-28(26,27)18-9-5-2-6-10-18)23-13-17(14-23)24-15-19(21-22-24)16-7-3-1-4-8-16/h1-10,15,17H,11-14H2
    • InChI Key: VQFQJRACNWXKOF-UHFFFAOYSA-N
    • SMILES: C(N1CC(N2C=C(C3=CC=CC=C3)N=N2)C1)(=O)CCS(C1=CC=CC=C1)(=O)=O

Experimental Properties

  • Density: 1.37±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 706.2±70.0 °C(Predicted)
  • pka: 0.14±0.70(Predicted)

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3-(Phenylsulfonyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-propanone Related Literature

Additional information on 3-(Phenylsulfonyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-propanone

Research Brief on 3-(Phenylsulfonyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-propanone (CAS: 2034265-52-4)

The compound 3-(Phenylsulfonyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-propanone (CAS: 2034265-52-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the role of 3-(Phenylsulfonyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-propanone as a promising scaffold for the development of novel kinase inhibitors. The compound's structure, which incorporates a phenylsulfonyl group, a triazole ring, and an azetidine moiety, provides a versatile platform for interactions with various biological targets. Computational docking studies suggest that this compound exhibits high affinity for specific kinase domains, making it a potential candidate for cancer therapy.

In vitro studies have demonstrated that 3-(Phenylsulfonyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-propanone exhibits potent inhibitory activity against several cancer cell lines, including breast, lung, and colon cancer. The compound's mechanism of action appears to involve the disruption of cell cycle progression and induction of apoptosis. These findings are supported by flow cytometry and Western blot analyses, which reveal significant changes in key apoptotic markers upon treatment with the compound.

Pharmacokinetic studies have also been conducted to evaluate the compound's bioavailability and metabolic stability. Preliminary results indicate that 3-(Phenylsulfonyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-propanone exhibits favorable pharmacokinetic properties, including moderate plasma half-life and good tissue penetration. However, further optimization may be required to improve its solubility and reduce potential off-target effects.

In summary, 3-(Phenylsulfonyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-propanone represents a promising lead compound for the development of new anticancer agents. Its unique structural features, combined with its potent biological activity, make it a valuable subject for further research. Future studies should focus on optimizing its pharmacokinetic profile and exploring its potential in combination therapies.

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